Product packaging for Ethyl 2,3-dimethylpyridine-4-carboxylate(Cat. No.:CAS No. 867141-53-5)

Ethyl 2,3-dimethylpyridine-4-carboxylate

Cat. No.: B1504292
CAS No.: 867141-53-5
M. Wt: 179.22 g/mol
InChI Key: ZYXNMVHQKNPZPA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylpyridine-4-carboxylate is a pyridine derivative featuring methyl substituents at the 2- and 3-positions of the pyridine ring and an ethyl ester group at the 4-position. Pyridine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1504292 Ethyl 2,3-dimethylpyridine-4-carboxylate CAS No. 867141-53-5

Properties

CAS No.

867141-53-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2,3-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-6-11-8(3)7(9)2/h5-6H,4H2,1-3H3

InChI Key

ZYXNMVHQKNPZPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NC=C1)C)C

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Carboxylates

Structural and Electronic Differences

Ethyl 2,3-Difluoropyridine-4-Carboxylate (CAS 1359828-98-0)
  • Substituents : Fluorine atoms at 2- and 3-positions.
  • Electronic Effects : Fluorine’s electronegativity induces strong electron-withdrawing effects, reducing electron density on the pyridine ring compared to methyl groups. This enhances reactivity toward nucleophilic substitution but reduces stability under acidic conditions .
  • Molecular Weight: 199.14 g/mol (C₈H₇F₂NO₂) vs. ~195–200 g/mol (estimated for the dimethyl analog).
  • Applications : Fluorinated pyridines are often used in pharmaceuticals for improved metabolic stability and membrane permeability .
Ethyl 2,6-Dichloropyridine-4-Carboxylate (CAS 42521-09-5)
  • Substituents : Chlorine atoms at 2- and 6-positions.
  • Steric and Electronic Impact : Chlorine’s bulkiness and moderate electronegativity create steric hindrance and electron-deficient rings, favoring electrophilic aromatic substitution at the 4-position. In contrast, methyl groups in the dimethyl analog provide electron-donating effects, activating the ring toward electrophiles .
  • Molecular Weight: 206.03 g/mol (C₇H₅Cl₂NO₂) .
Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-Carboxylate
  • Substituents : Hydroxy, phenyl, and piperidinyl-acetyl groups.
  • Conformational Flexibility: The tetrahydropyridine ring introduces partial saturation, reducing aromaticity and enabling diverse hydrogen-bonding interactions. This contrasts with the fully aromatic dimethylpyridine analog, which lacks hydrogen-bond donors .
  • Biological Relevance : Piperidine-containing derivatives exhibit antibacterial and antitumor activities, suggesting that methylation in the dimethyl analog may enhance lipophilicity and bioavailability .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2,3-dimethylpyridine-4-carboxylate* 2,3-CH₃, 4-COOEt ~195–200 (estimated) Higher electron density, enhanced thermal stability vs. halogenated analogs.
Ethyl 2,3-difluoropyridine-4-carboxylate 2,3-F, 4-COOEt 199.14 Electron-deficient ring; lower melting point due to weaker intermolecular forces.
Ethyl 2,6-dichloropyridine-4-carboxylate 2,6-Cl, 4-COOEt 206.03 Higher density and boiling point due to Cl’s polarizability.
Ethyl 3-hydroxypyridazine-4-carboxylate 3-OH, 4-COOEt 168.15 Hydrogen-bonding capacity; lower lipophilicity vs. methylated analogs .

*Note: Experimental data for the dimethyl analog are inferred from structural trends.

Recommendations :

Conduct single-crystal X-ray studies to elucidate packing efficiency and hydrogen-bonding patterns.

Explore synthetic modifications, such as introducing chiral centers or hybridizing with fused heterocycles .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2,3-dimethylpyridine-4-carboxylate generally follows these key steps:

  • Construction or modification of the pyridine ring with methyl substituents at the 2 and 3 positions.
  • Introduction of the carboxylate group at the 4 position.
  • Esterification to form the ethyl ester.

This can be achieved either by direct substitution on a preformed pyridine ring or by building the pyridine ring with the desired substituents through condensation or cyclization reactions.

Preparation via Pyridine Ring Functionalization

One common approach involves starting from a suitably substituted pyridine or pyridine precursor, followed by selective esterification and methylation steps.

Example Process:

  • Starting from 2,3-dimethylpyridine-4-carboxylic acid, esterification is performed using ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • This reaction yields this compound via Fischer esterification.
Step Reagents/Conditions Outcome
1 2,3-dimethylpyridine-4-carboxylic acid + ethanol + H2SO4 (catalyst), reflux Formation of ethyl ester at 4-position

This method is analogous to the preparation of related compounds such as ethyl 2,4,6-trimethylpyridine-3-carboxylate, where esterification is a key step.

Multi-step Synthesis via Pyridine Ring Construction

An alternative, more complex approach involves constructing the pyridine ring with the desired substituents already in place through condensation reactions involving acetoacetate derivatives and cyanoacetamides.

Key steps include:

  • Preparation of 2-methylacetoacetamide from ethyl 2-methylacetoacetate by reaction with ammonium hydroxide.
  • Reaction of 2-methylacetoacetamide with ethyl 2-cyanoacetate to form pyridine intermediates.
  • Subsequent cyclization and hydrolysis steps to yield hydroxylated pyridine derivatives.
  • Conversion of hydroxyl groups and further functionalization to introduce the ester group.

This method is detailed in patent WO2003082821A1, which describes the synthesis of dialkylpyridines bearing hydroxy groups and their conversion to substituted pyridines through acid-base treatments and salt formation.

Step Reagents/Conditions Outcome
1 Ethyl 2-methylacetoacetate + ammonium hydroxide, 6 days Formation of 2-methylacetoacetamide
2 2-methylacetoacetamide + ethyl 2-cyanoacetate, 4 days Formation of pyridine intermediate
3 Treatment with hydrobromic acid, filtration Formation of pyridinium hydrobromide salt
4 Base treatment (KOH), filtration Isolation of hydroxy-substituted dialkylpyridine

Though this patent focuses on 2,6-dihydroxy-3,4-dimethylpyridines, similar methodologies can be adapted for 2,3-dimethyl substitution patterns and esterification at the 4-position.

Advanced Synthetic Procedures from Research Literature

Recent synthetic protocols for related pyridine derivatives involve:

  • Condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in the presence of acid catalysts in methanol.
  • Use of isocyanide reagents to form imidazo[1,2-a]pyridine intermediates.
  • Functional group transformations such as bromination, palladium-catalyzed coupling, and esterification.

While these methods are more complex and designed for fused pyridine systems, they illustrate the versatility of pyridine functionalization chemistry and can inspire routes to this compound.

Comparative Data Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Advantages Limitations
Esterification of pyridine acid 2,3-dimethylpyridine-4-carboxylic acid Ethanol, H2SO4, reflux Simple, direct Requires pure acid precursor
Multi-step pyridine ring synthesis Ethyl 2-methylacetoacetate, ethyl 2-cyanoacetate Ammonium hydroxide, hydrobromic acid, KOH Allows substitution control Lengthy reaction times, multi-step
Advanced heterocyclic synthesis Substituted pyridin-2-amines and aldehydes TosOH, isocyanides, Pd catalysts High selectivity, diversity Complex, requires specialized reagents

Research Findings and Analysis

  • The esterification method is widely used for producing ethyl esters of pyridine carboxylic acids due to its simplicity and scalability.
  • Multi-step syntheses involving acetoacetamide and cyanoacetate derivatives allow for the introduction of methyl groups and other substituents with good regioselectivity, but these methods require careful control of reaction conditions and extended reaction times.
  • Advanced synthetic methods involving palladium-catalyzed couplings and heterocyclic ring formations offer routes to more complex pyridine derivatives but may be less practical for simple esters like this compound.
  • Industrial production favors continuous flow and optimized catalytic esterification processes to improve yield and reduce reaction times.

Q & A

Q. How should crystallographic data (e.g., CCDC entries) for this compound be archived and shared?

  • Answer : Deposition in the Cambridge Structural Database (CSD) with full refinement details (R-factors, residual density). Use CIF files validated by checkCIF to ensure compliance with IUCr standards .

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